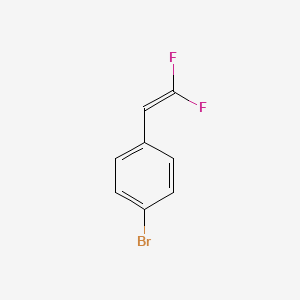

1-Bromo-4-(2,2-difluorovinyl)benzene

Description

Contextual Significance of Fluorinated Organic Compounds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. tandfonline.comacs.org Fluorine's unique properties, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a compound. numberanalytics.com In drug design, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the molecule's half-life. tandfonline.com

Furthermore, fluorine substitution can improve a molecule's bioavailability and membrane permeability by altering its lipophilicity. numberanalytics.com It can also modulate the acidity (pKa) of nearby functional groups, which can lead to stronger binding affinity with biological targets. acs.org Consequently, a significant number of pharmaceuticals across various therapeutic areas, including anti-cancer agents like 5-fluorouracil (B62378) and anti-inflammatory drugs, contain fluorine. tandfonline.comnumberanalytics.comwikipedia.org The growing importance of organofluorine compounds stimulates the development of new synthetic methods to access a wider range of these valuable molecules. acs.org

The Role of Gem-Difluorovinyl Moieties as Synthetic Intermediates

The gem-difluorovinyl group (C=CF2) is a particularly important functional moiety in modern organic synthesis. These groups are key synthetic intermediates, valued for their unique reactivity and their role as bioisosteres. bohrium.comacs.org A gem-difluoroalkene moiety is often used in medicinal chemistry as a stable, non-hydrolyzable mimic of a carbonyl or carboxyl group, which can improve the pharmacokinetic profile of a drug candidate. bohrium.com

The electronic nature of the gem-difluorovinyl group renders it susceptible to various chemical transformations. For instance, these moieties can act as Michael acceptors, reacting with nucleophiles in addition-elimination reactions to form new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org This reactivity is instrumental in building complex molecular frameworks. The development of reagents and methods for the direct incorporation of the difluoroethylene group into organic molecules remains an active area of research, highlighting the synthetic utility of this functional group. researchgate.netresearchgate.net

Halogenated difluorovinyl arene compounds, such as 1-Bromo-4-(2,2-difluorovinyl)benzene, are a class of synthetic intermediates that possess at least two points of reactivity: the halogenated aromatic ring and the difluorovinyl group. The halogen atom on the aromatic ring, typically bromine or iodine, is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. organic-chemistry.org This allows for the straightforward formation of new carbon-carbon bonds, linking the aromatic core to other molecular fragments.

The synthesis of these compounds can be achieved through various methods, including Wittig-type olefination reactions of the corresponding aromatic aldehydes. orgsyn.orgnih.gov The gem-difluorovinyl moiety itself can undergo a range of transformations. For example, it can participate in cycloaddition reactions or be further functionalized through metal-catalyzed processes. acs.org The combination of a halogenated arene and a gem-difluorovinyl group within the same molecule provides a powerful platform for the synthesis of diverse and complex fluorinated compounds. nih.gov

Properties

IUPAC Name |

1-bromo-4-(2,2-difluoroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJISEJYMAHRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628881 | |

| Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84750-93-6 | |

| Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of 1 Bromo 4 2,2 Difluorovinyl Benzene

General Approaches to Gem-Difluorovinyl Arene Synthesis

The synthesis of gem-difluorovinyl arenes is a significant area of research in organofluorine chemistry. These compounds serve as crucial building blocks for more complex fluorinated molecules. The primary challenge lies in the efficient and controlled introduction of the C=CF2 group onto an aromatic system.

Olefination reactions, which form carbon-carbon double bonds, are among the most direct and widely used methods for synthesizing gem-difluoroalkenes. These reactions typically start with a carbonyl compound, in this case, 4-bromobenzaldehyde (B125591), and utilize a fluorine-containing reagent to convert the carbonyl group into the desired difluorovinyl group.

The Julia-Kocienski olefination and its variations are powerful tools for alkene synthesis. A decarboxylative version of this reaction has been successfully applied to the synthesis of 1-Bromo-4-(2,2-difluorovinyl)benzene. This approach avoids the use of strong bases, proceeding under mild conditions. nih.gov

In a notable example, 4-bromobenzaldehyde is reacted with potassium 2-pyridinyl sulfonyldifluoroacetate in dimethylformamide (DMF). nih.gov The reaction mixture is heated, leading to the in-situ formation of a difluoromethyl sulfone anion via decarboxylation, which then reacts with the aldehyde. Subsequent workup with acid yields the final gem-difluoroolefin product. This method is valued for its operational simplicity and the stability of the fluorinating reagent. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | Potassium 2-pyridinyl sulfonyldifluoroacetate | DMF | 40°C | 2 h | Not specified in abstract | nih.gov |

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyls. For gem-difluoroolefination, this reaction is adapted using specialized fluorinated phosphonium (B103445) ylides. These ylides can be generated in situ from various precursors. researchgate.netcas.cn

One common strategy involves the reaction of an aldehyde with a difluoromethyltriphenylphosphonium salt, such as the bromide salt, in the presence of a base. The base deprotonates the salt to form the reactive difluoromethylene phosphonium ylide, which then reacts with the aldehyde. nih.gov This method shows good tolerance for various functional groups on the aromatic ring of the aldehyde. nih.gov

Another effective Wittig-type approach employs the combination of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) and triphenylphosphine (B44618) (PPh3). researchgate.netcas.cn This system reacts with aromatic aldehydes, including those with bromo substituents, to furnish the corresponding gem-difluoroalkenes in moderate to good yields. The reaction is believed to proceed through the in-situ generation of a difluoromethylene phosphonium ylide. researchgate.netcas.cn

| Aldehyde | Fluorinating System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Difluoromethyltriphenylphosphonium bromide | DBU | DMF | 50°C | nih.gov |

| 4-Bromobenzaldehyde | TMSCF2Cl / PPh3 | Not specified | Not specified | Not specified | researchgate.netcas.cn |

While stoichiometric methods like the Wittig and Julia-Kocienski reactions are well-established, the development of catalytic olefination methods is an ongoing area of research. Transition metal-catalyzed reactions, in particular, offer potential for milder conditions and greater efficiency. However, direct catalytic conversion of an aldehyde to a gem-difluoroalkene that is distinct from the classical named reactions is less common.

Often, catalytic cycles are involved in transformations of gem-difluoroalkenes rather than their direct formation from aldehydes. For instance, photocatalytic methods have been developed for gem-difluoroolefination reactions, but these typically proceed via a formal C-C coupling and subsequent defluorination of precursors like α-trifluoromethyl styrenes, rather than direct olefination of an aldehyde. nih.gov Chromium-catalyzed reductive coupling of aldehydes with existing gem-difluoroalkenes has also been reported, which modifies the alkene rather than creating it from a carbonyl. The development of a direct, broadly applicable transition metal-catalyzed gem-difluoroolefination of aldehydes remains a significant synthetic challenge.

An alternative to building the C=CF2 unit from a carbonyl group involves forming the bond through C-H functionalization followed by an elimination step. This represents a more modern approach to alkene synthesis, offering different pathways and potential for increased atom economy.

Palladium catalysis is a powerful tool for C-H functionalization. In the context of gem-difluoroalkene synthesis, a strategy involving palladium-catalyzed C-H functionalization with a subsequent β-fluoride elimination has been developed. This method provides a direct way to transfer a 1-aryl-(2,2-difluorovinyl) group.

This process has been demonstrated in the reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes. A palladium catalyst facilitates the C-H functionalization of the indole, which is followed by a crucial β-fluoride elimination step to generate the gem-difluoroolefin product. While this specific example does not produce this compound, the underlying principle represents a viable, albeit advanced, strategy. The β-fluoride elimination from β,β-difluoroalkyl–Pd intermediates is a kinetically facile and common step in the transition metal-catalyzed reactions of gem-difluoroalkenes. nih.gov Avoiding this elimination is often the primary challenge when other transformations are desired. nih.gov

Reductive Transformations for Fluoroalkene Generation

Reductive transformations represent a key strategy for the generation of fluoroalkenes, including the target compound. These methods typically involve the selective removal of fluorine or other atoms to introduce the desired vinyl group.

Selective Hydrodefluorination of Gem-Difluoroalkenes

Selective hydrodefluorination of gem-difluoroalkenes is a powerful technique for synthesizing monofluoroalkenes. rsc.org This process involves the replacement of a fluorine atom with a hydrogen atom. A notable approach utilizes Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) as a reductant. rsc.orgacs.org This method is advantageous as it proceeds at room temperature in dichloromethane (B109758) (CH2Cl2) without the need for a metal catalyst or an additional base. rsc.org The reaction generally provides moderate to high yields of monofluoroalkenes with good E-selectivity. rsc.org

Another approach to stereodivergent hydrodefluorination employs copper(I) catalysts. rsc.org This method allows for the selective synthesis of both (Z)- and (E)-monofluoroalkenes from gem-difluoroalkenes by using either diboron (B99234) or hydrosilane as the reducing agent, respectively, exhibiting high stereoselectivity. rsc.org Furthermore, copper-catalyzed regioselective hydrodefluorination of 1-trifluoromethylalkenes with hydrosilanes has been developed to produce gem-difluoroalkenes in good yields. oup.com This catalytic system is compatible with various functional groups. oup.com

Electrochemical methods also offer a simple and economical route for the hydrodefluorination of gem-difluoroalkenes. nih.gov This technique operates efficiently at room temperature and avoids the use of expensive transition metal catalysts, ligands, and external reducing agents, yielding monofluoroalkene products in medium to good yields with high E/Z selectivity. nih.gov

1,2-Desilylative Defluorination

An efficient route for the synthesis of 1-aryl-2,2-difluoroalkenes involves a 1,2-desilylative defluorination process. researchgate.netnih.govacs.org This reaction utilizes (1-aryl)-2,2,2-trifluoroethyl-silanes as precursors, which are readily prepared. researchgate.netnih.govacs.org The key step is initiated by a catalytic amount of a fluoride (B91410) source, leading to the formation of gem-difluoroalkenes in very good to quantitative yields under mild conditions. researchgate.netnih.govacs.org This method is advantageous due to its use of a green solvent, dimethyl carbonate, and the potential for a one-pot sequential insertion and desilylative-defluorination process. researchgate.netnih.govacs.org

Direct and Efficient Synthetic Routes to this compound

More direct methods for the synthesis of this compound have been developed to improve efficiency and yield.

Synthesis via Decarboxylative Julia-Kocienski Olefination of 4-Bromobenzaldehyde

The decarboxylative Julia-Kocienski olefination provides a direct route to gem-difluoroalkenes from aldehydes. cas.cn In this reaction, potassium 2-pyridinyl sulfonyldifluoroacetate reacts with an aldehyde, such as 4-bromobenzaldehyde, in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). cas.cn The reaction proceeds under mild conditions and results in the formation of the desired gem-difluoro-olefination product. cas.cn This method is noted for the stability of the potassium salt reagent and its ready decarboxylation to initiate the olefination. cas.cn

One-Step Conversion from Alcoholic Precursors

While specific details on the one-step conversion from alcoholic precursors to this compound are not extensively detailed in the provided search results, the general principles of such transformations often involve the activation of the alcohol followed by a substitution or elimination reaction to introduce the difluorovinyl group.

Yield Optimization and Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, base, and catalyst.

For the decarboxylative Julia-Kocienski olefination , the reaction of potassium 2-pyridinyl sulfonyldifluoroacetate with 4-bromobenzaldehyde in DMF at 60 °C for 2 hours resulted in a 63% yield. cas.cn Similar results were obtained when DMSO was used as the solvent. cas.cn

In the context of selective hydrodefluorination , the use of Red-Al® has been shown to produce various monofluoroalkenes in moderate to high yields. rsc.org For instance, the reduction of gem-difluoroalkenyl arenes with electron-donating groups using Red-Al provided the desired E-monofluoroalkenyl arene products in good to excellent yields (70–92%). acs.org

The copper(I)-catalyzed hydrodefluorination has also demonstrated high stereoselectivity in producing both (Z)- and (E)-terminal monofluoroalkenes. rsc.org

Below is a table summarizing the reaction conditions and yields for different synthetic methods.

| Method | Precursor | Reagents and Conditions | Product | Yield |

| Decarboxylative Julia-Kocienski Olefination | 4-Bromobenzaldehyde | Potassium 2-pyridinyl sulfonyldifluoroacetate, DMF, 60 °C, 2 h | This compound | 63% cas.cn |

| Selective Hydrodefluorination | gem-Difluoroalkenes | Red-Al®, CH2Cl2, room temperature | Monofluoroalkenes | Moderate to high rsc.org |

| Stereodivergent Hydrodefluorination | gem-Difluoroalkenes | Copper(I) catalyst, diboron or hydrosilane | (Z)- or (E)-Monofluoroalkenes | High stereoselectivity rsc.org |

Chemical Reactivity and Transformational Chemistry of 1 Bromo 4 2,2 Difluorovinyl Benzene

Reactivity of the 2,2-Difluorovinyl Moiety

The geminal fluorine atoms on the terminal carbon of the vinyl group exert a strong electron-withdrawing effect, rendering the double bond activated towards nucleophilic attack. This electronic feature is central to the diverse reactivity of the molecule.

Nucleophilic Addition Reactions to the Activated Olefinic Bond

The electron-deficient nature of the difluorovinyl group facilitates the addition of various nucleophiles across the double bond.

The addition of thiols to 1-Bromo-4-(2,2-difluorovinyl)benzene represents a key transformation. Under acidic conditions, the reaction proceeds to afford α,α-difluoroalkylthioethers. This method is notable for its ability to avoid the facile elimination of fluoride (B91410) that can occur under basic conditions. rsc.org A proposed mechanism for this acid-catalyzed hydrothiolation suggests a concerted process that does not involve the formation of a discrete β-fluoro anionic intermediate, thus preventing the formation of α-fluorovinylthioether byproducts. rsc.org

Research has demonstrated the successful acid-catalyzed hydrothiolation of this compound with various thiols, showcasing the versatility of this method. nih.gov

Table 1: Acid-Catalyzed Hydrothiolation of this compound with Various Thiols nih.gov

| Thiol Nucleophile | Product | Yield (%) |

| Thiophenol | 1-Bromo-4-(2,2-difluoro-2-(phenylthio)ethyl)benzene | 85 |

| 4-Methylthiophenol | 1-Bromo-4-(2,2-difluoro-2-(p-tolythio)ethyl)benzene | 90 |

| 4-Chlorothiophenol | 1-Bromo-4-(2-(4-chlorophenylthio)-2,2-difluoroethyl)benzene | 88 |

| Benzyl mercaptan | 1-(2-(Benzylthio)-2,2-difluoroethyl)-4-bromobenzene | 75 |

| Ethanethiol | 1-Bromo-4-(2,2-difluoro-2-(ethylthio)ethyl)benzene | 65 |

The activated olefinic bond of this compound is susceptible to attack by a range of other nucleophiles beyond thiols. However, the reaction pathway is often sensitive to the reaction conditions and the nature of the nucleophile. Under basic conditions, nucleophilic addition can be followed by the elimination of a fluoride ion, leading to the formation of a monofluoroalkene.

The interaction with alkoxides, for instance, can lead to either addition or substitution products, depending on the specific alcohol and reaction conditions. Similarly, the reaction with amines can result in the formation of enamines or other nitrogen-containing adducts. The outcome of these reactions is a delicate balance between the initial nucleophilic attack and subsequent elimination or rearrangement pathways.

Selective Carbon-Fluorine Bond Functionalization and Cleavage

The carbon-fluorine bonds in the 2,2-difluorovinyl moiety, while generally strong, can be selectively functionalized or cleaved under specific reaction conditions.

While the reduction of the carbon-carbon double bond in gem-difluoroalkenes can be achieved using methods like catalytic hydrogenation with Pd/C, the reductive cleavage of the C-F bonds is a more challenging transformation. nih.gov Standard hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often unreactive towards the C-F bonds of gem-difluoroalkenes. nih.gov However, more specialized reductive methods, often involving transition metal catalysis or photoredox catalysis, have been developed for the selective hydrodefluorination of fluorinated organic compounds. rsc.orgnih.gov These methods can proceed through radical intermediates, where a single electron transfer to the gem-difluoroalkene initiates a cascade that ultimately leads to the cleavage of a C-F bond and the formation of a monofluoroalkene or a fully reduced product.

The displacement of a fluorine atom in this compound can be induced by strong bases. This process often occurs subsequent to an initial nucleophilic addition. For example, the intermediate formed from the addition of a nucleophile to the double bond can undergo a base-promoted elimination of hydrogen fluoride (HF), resulting in the formation of a fluorinated vinyl derivative. The propensity for this elimination pathway is influenced by the acidity of the proton adjacent to the difluoromethyl group in the intermediate adduct.

Direct displacement of a vinylic fluorine atom by a base is a less common but plausible pathway, particularly with highly reactive nucleophiles or under forcing reaction conditions. This transformation would lead to the formation of a monofluoroalkene with the nucleophile incorporated at the vinylic position.

Reactivity of the Aromatic Bromide Moiety

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

No specific data found for this compound.

Buchwald-Hartwig Amination and Related Carbon-Heteroatom Bond Formations

No specific data found for this compound.

Intramolecular Cyclization and Annulation Strategies

Formation of Fluorinated Heterocyclic Systems (e.g., Indoles, Dibenzoxepines)

No specific data found for this compound.

C-H Bond Alkylation for Ring Formation

No specific data found for this compound.

C-F Bond Borylation for Further Functionalization

The transformation of carbon-fluorine (C-F) bonds into carbon-boron (C-B) bonds, known as borylation, represents a powerful strategy for the further functionalization of fluorinated organic molecules. While direct C-F borylation of the difluorovinyl group in this compound is a challenging transformation due to the high strength of the C-F bond, advancements in catalysis have provided pathways to achieve this conversion.

Recent research has demonstrated the efficacy of cobalt-catalyzed defluoroborylation of fluoroarenes, a process that could potentially be adapted for gem-difluorovinyl systems. These methods offer a mild and practical approach to functionalize otherwise inert C-F bonds, exhibiting high selectivity for the borylation of C-F over C-H bonds. The resulting vinylboronates are versatile intermediates that can participate in a wide array of subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. The development of efficient catalysts for the C-F borylation of substrates like this compound would significantly expand its utility as a building block in the synthesis of complex molecules.

| Catalyst System | Borylating Agent | Reaction Conditions | Potential Product |

| Cobalt-based catalyst | Bis(pinacolato)diboron | Mild, aerobic conditions | (E/Z)-1-Bromo-4-(2-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene |

Mechanistic Studies of Reaction Pathways Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. The interplay of the bromo and difluorovinyl substituents on the benzene (B151609) ring gives rise to a rich and complex reactivity profile.

Investigation of Reaction Intermediates and Rate-Determining Steps

In palladium-catalyzed cross-coupling reactions, a common transformation for this compound, the catalytic cycle typically involves several key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the C-Br bond to a low-valent palladium(0) complex is often considered the rate-determining step. nih.gov This step involves the formation of an arylpalladium(II) intermediate.

Influence of Electronic and Steric Factors on Regio- and Stereoselectivity

The electronic properties of the 2,2-difluorovinyl group significantly influence the regioselectivity of reactions involving the aromatic ring. The two fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. This deactivating effect directs incoming electrophiles primarily to the meta-position relative to the difluorovinyl substituent.

In nucleophilic addition reactions to the difluorovinyl group, the fluorine atoms exert a strong inductive electron-withdrawing effect, making the terminal carbon atom electrophilic. nih.gov This polarization facilitates the regioselective attack of nucleophiles at the difluorinated carbon. nih.gov However, the regioselectivity can be reversed in reactions involving aryl-substituted gem-difluoroalkenes where the developing cationic charge is better stabilized at the benzylic position. nih.gov

Steric hindrance can also play a role in directing the outcome of reactions. For instance, in cross-coupling reactions, bulky ligands on the metal catalyst can influence the approach of the reactants and affect the regioselectivity, particularly in cases where multiple reactive sites are present.

| Reaction Type | Electronic Effect of -CF=CF2 | Steric Factors | Predominant Regio-/Stereoisomer |

| Electrophilic Aromatic Substitution | Strong electron-withdrawing | Minor influence | Meta-substituted product |

| Nucleophilic Addition to vinyl group | Polarization of the double bond | Can influence approach of nucleophile | Attack at the difluorinated carbon |

Role of Catalysts and Ligands in Promoting Transformations

The choice of catalyst and ligands is paramount in controlling the reactivity and selectivity of transformations involving this compound. Palladium complexes are widely used for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which proceed via the C-Br bond.

The nature of the phosphine (B1218219) ligands coordinated to the palladium center is critical for the efficiency of these catalytic systems. Bulky and electron-rich phosphine ligands, such as trialkylphosphines or biarylphosphines, are known to promote the oxidative addition step and stabilize the active catalytic species. researchgate.net The choice of ligand can also influence the rate of reductive elimination, the final step in the catalytic cycle that forms the desired product. nih.gov

In addition to palladium catalysis, other transition metals can be employed to effect different transformations. For example, nickel catalysts have been shown to be effective in the cross-coupling of gem-difluoroalkenes. nih.gov The development of new catalytic systems with tailored ligands continues to expand the synthetic possibilities for functionalizing this compound and related compounds.

| Catalyst | Ligand Type | Typical Transformation | Key Role of Catalyst/Ligand |

| Palladium(0) complexes | Phosphines (e.g., PPh3, PCy3) | Suzuki, Heck, Sonogashira Coupling | Facilitates oxidative addition and reductive elimination |

| Nickel(0) complexes | dppf | Cross-coupling of the vinyl group | Enables C(vinyl)-O bond activation |

| Cobalt complexes | N/A | C-F Borylation | Activates the strong C-F bond |

Spectroscopic and Advanced Analytical Characterization Techniques for 1 Bromo 4 2,2 Difluorovinyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1-Bromo-4-(2,2-difluorovinyl)benzene, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a set of multiplets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons on the benzene ring ortho to the bromine atom would be expected at a different chemical shift compared to those ortho to the difluorovinyl group due to the differing electronic effects of these substituents. The vinyl proton, attached to the same carbon as the aromatic ring, would likely present as a triplet due to coupling with the two fluorine atoms on the adjacent carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values and may differ from experimental results.)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.5 | d | 2H, Ar-H |

| ~ 7.3 | d | 2H, Ar-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Six distinct signals would be anticipated for the eight carbon atoms of this compound. The two carbons of the para-substituted benzene ring that are chemically equivalent would each produce a single signal. The carbon atom bonded to the bromine would be influenced by the halogen's electronegativity. The two carbons of the vinyl group would be significantly affected by the attached fluorine atoms, with their signals appearing at characteristic chemical shifts and exhibiting carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values and may differ from experimental results.)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 150 | C=CF₂ |

| ~ 135 | Ar-C |

| ~ 132 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 122 | Ar-C-Br |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, a single signal would be expected for the two chemically equivalent fluorine atoms. This signal would likely appear as a doublet due to coupling with the vinyl proton. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atoms.

Elucidation of Structural Features and Spin-Spin Coupling Constants

The spin-spin coupling constants (J values) obtained from ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for confirming the connectivity of the atoms. The coupling between the vinyl proton and the geminal fluorine atoms (²JHF) would be a key diagnostic feature. Similarly, the coupling between the vinyl proton and the aromatic protons, though likely small (long-range coupling), could provide further structural confirmation. In the ¹³C NMR spectrum, the magnitude of the one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling constants would definitively establish the structure of the difluorovinyl group and its attachment to the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and confirming its molecular weight. The gas chromatogram would indicate the presence of any impurities, with the retention time of the main peak being characteristic of the compound. The mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The exact mass of the molecular ion can be used to confirm the elemental formula (C₈H₅BrF₂). Fragmentation patterns in the mass spectrum, resulting from the cleavage of the molecule, can provide additional structural information.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact elemental composition of a molecule. It achieves this by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₈H₅BrF₂. The presence of bromine is particularly notable in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear indicator for the presence of a single bromine atom. The monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁹F), is used for precise elemental composition confirmation. echemi.comepa.gov The calculated exact mass for the molecular ion [C₈H₅⁷⁹BrF₂]⁺ is 217.9543 g/mol . echemi.com An experimentally determined m/z value that closely matches this calculated mass confirms the elemental formula with high confidence.

| Parameter | Information |

|---|---|

| Molecular Formula | C₈H₅BrF₂ |

| Calculated Monoisotopic Mass ([M]⁺) | 217.9543 g/mol |

| Key Isotopic Feature | Presence of a near 1:1 M/M+2 peak ratio, characteristic of a single bromine atom. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of its key functional groups.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The aromatic ring gives rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The difluorovinyl group (-CH=CF₂) is a key feature. The C=C double bond stretch of the vinyl group would appear in the 1650-1600 cm⁻¹ range. The most prominent and structurally informative peaks are the strong C-F stretching vibrations, which are typically found in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, generally in the 750-500 cm⁻¹ range. docbrown.info

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Aromatic Ring |

| Vinyl C=C Stretch | ~1640 | Difluorovinyl Group |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |

| C-F Stretch | 1300-1000 (Strong) | Difluorovinyl Group |

| C-Br Stretch | 750-500 | Bromobenzene (B47551) Moiety |

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for both monitoring the progress of a chemical reaction and for purifying the final product.

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a synthesis. rsc.orggoogle.com In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of nonpolar and polar organic solvents such as hexanes and ethyl acetate. rsc.org

The different components of the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane), one can visually track the consumption of the reactant and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, is prominent.

| Parameter | Description |

|---|---|

| Technique | Thin Layer Chromatography (TLC) |

| Purpose | Qualitative reaction monitoring |

| Stationary Phase | Silica gel (SiO₂) coated on a plate |

| Typical Mobile Phase (Eluent) | Mixture of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) |

| Principle of Separation | Differential partitioning of components based on polarity |

Once TLC indicates that a reaction is complete, flash column chromatography is employed to isolate and purify the desired product from byproducts and unreacted reagents. rochester.edu This technique is a preparative form of liquid chromatography that uses a glass column packed with a solid stationary phase, such as silica gel (typically 40-63 µm particle size). orgsyn.org

The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. The mobile phase (eluent), often the same solvent system optimized during TLC analysis, is then passed through the column under positive pressure (using compressed air or nitrogen). orgsyn.org This forces the solvent through the column more quickly than gravity alone, speeding up the separation process. As the solvent flows, the components of the mixture separate into bands that travel down the column at different rates. Fractions are collected sequentially, and those containing the pure this compound, as identified by TLC, are combined. The solvent is then removed by rotary evaporation to yield the purified compound.

| Parameter | Description |

|---|---|

| Technique | Flash Column Chromatography |

| Purpose | Preparative isolation and purification of the final product |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Solvent system determined by TLC, pushed through with positive pressure |

| Outcome | Separation of the crude mixture into fractions, allowing for the isolation of pure this compound |

Advanced Applications of 1 Bromo 4 2,2 Difluorovinyl Benzene As a Synthetic Building Block

Strategic Building Block for Complex Organic Molecule Construction

The dual reactivity of 1-bromo-4-(2,2-difluorovinyl)benzene makes it a valuable building block for the synthesis of complex organic molecules. The bromo substituent provides a handle for introducing the difluorovinylphenyl moiety onto various molecular scaffolds through well-established transformations like palladium-catalyzed cross-coupling reactions. nih.govscispace.com This approach is fundamental in constructing molecules with tailored electronic and steric properties.

The gem-difluoroalkene group is a key structural motif in its own right, often serving as a bioisostere for carbonyl groups or amide bonds in medicinal chemistry. chemistryviews.orgnih.gov Its presence can enhance metabolic stability and bioavailability of drug candidates. For instance, gem-difluoroalkenes have been incorporated into β-lactam structures, a core component of many antibiotics, to create novel fluorinated analogues with potential biological activities. nih.gov The synthesis of such complex molecules often involves the initial introduction of the this compound unit, followed by further functionalization.

The compound also serves as an intermediate in the preparation of various heterocyclic compounds, where the difluorovinyl group can participate in or influence cyclization reactions. chemicalbook.com The ability to construct elaborate molecular frameworks is a testament to its utility as a strategic starting material in multi-step synthetic sequences.

Precursor for Diverse Organofluorine Compounds with Tunable Properties

A significant application of this compound is its role as a precursor to a variety of other organofluorine compounds, most notably monofluoroalkenes and gem-difluoroalkenes with different substitution patterns. researchgate.netnih.gov These classes of compounds are highly valuable in the fields of medicine and materials science. nih.gov The transformation of the 2,2-difluorovinyl group allows for the controlled introduction of fluorine atoms, which can profoundly influence the properties of the target molecule.

Recent research has demonstrated a solvent-controlled, rhodium-catalyzed tunable arylation of 1-bromo-2,2-difluoroethylene (B1203370) (a related precursor) with arylboronic acids to yield either monofluoroalkenes or gem-difluoroalkenes. researchgate.netnih.gov This methodology highlights the potential for selectively transforming the difluorovinyl group. By choosing the appropriate solvent, chemists can direct the reaction towards either a defluorinated or a debrominated arylation product. researchgate.netnih.gov This tunable synthesis provides a powerful tool for creating a library of related but distinct organofluorine compounds from a common precursor.

For example, hydrogenation of the gem-difluoroalkene moiety can yield the corresponding difluoromethyl group (CHF2), which is a lipophilic hydrogen bond donor and can act as a bioisostere for alcohol and thiol groups. nih.gov This transformation further expands the range of accessible fluorinated motifs starting from this compound.

Utility in the Modular Construction of Functional Molecules

The term "modular construction" in organic synthesis refers to the assembly of complex molecules from smaller, interchangeable units (modules). This compound is an excellent example of such a modular building block. The bromine atom acts as a versatile connection point, allowing the 4-(2,2-difluorovinyl)phenyl module to be attached to other molecular fragments using a variety of cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are particularly effective for this purpose. nih.gov In a typical Suzuki coupling, the bromine atom of this compound can be reacted with an organoboron compound (e.g., an arylboronic acid) to form a new carbon-carbon bond, leading to the construction of biaryl systems. nih.gov Similarly, Sonogashira coupling with terminal alkynes can be used to introduce alkynyl groups. nih.gov

This modular approach allows for the systematic variation of molecular structure to fine-tune the properties of the final product. For example, by coupling this compound with different arylboronic acids, a series of analogues can be rapidly synthesized for structure-activity relationship (SAR) studies in drug discovery. This step-wise and predictable method of construction is crucial for the efficient development of new functional materials and pharmaceutical agents.

Exploitation in the Development of Novel Organic Reactions

This compound and related gem-difluoroalkenes are not only used to build molecules but also to develop new synthetic methods. The unique reactivity of the gem-difluoroalkene group makes it an interesting substrate for exploring novel transformations.

A prime example is the development of a solvent-controlled rhodium-catalyzed arylation reaction. researchgate.netnih.gov In this work, researchers discovered that the choice of solvent could completely switch the reaction pathway. When the reaction between an arylboronic acid and 1-bromo-2,2-difluoroethylene was conducted in dichloromethane (B109758), a defluorinated arylation occurred, yielding a monofluoroalkene. researchgate.net In contrast, when acetonitrile (B52724) was used as the solvent, a debrominated arylation took place, affording a gem-difluoroalkene. researchgate.netnih.gov This discovery was attributed to the different coordination abilities of the solvents with the rhodium catalyst, which in turn influences the olefin insertion step. researchgate.netnih.gov

This type of research, where a specific substrate like this compound is used to probe and develop new catalytic systems, is crucial for advancing the field of organic synthesis. It provides chemists with more sophisticated and selective tools for molecule construction. The following table summarizes the results of this tunable synthesis.

| Solvent | Reaction Type | General Product |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | Defluorinated Arylation | Monofluoroalkene |

| Acetonitrile (CH₃CN) | Debrominated Arylation | gem-Difluoroalkene |

Future Perspectives in Organofluorine Chemistry and Methodology Development

The applications of this compound underscore the growing importance of fluorinated building blocks in modern chemistry. researchgate.net Future research will likely focus on several key areas. First, the development of even more selective and efficient catalytic methods for the transformation of both the bromo and the difluorovinyl groups will continue to be a priority. This includes the design of new ligands and catalysts that can operate under milder conditions and with greater functional group tolerance. bohrium.com

Second, the exploration of asymmetric reactions involving the gem-difluoroalkene moiety is an area of significant potential. bohrium.com The creation of chiral fluorinated molecules is of great interest, particularly for the pharmaceutical industry. Catalytic asymmetric methods that can control the stereochemistry of reactions involving this building block would be a major advance.

Third, the use of this compound in the synthesis of advanced materials, such as polymers and liquid crystals, is an expanding field. The unique electronic properties conferred by the difluorovinyl group can be harnessed to create materials with novel optical or electronic characteristics.

Finally, as our understanding of the reactivity of organofluorine compounds deepens, we can expect this compound and related structures to be employed in the design of increasingly complex and innovative molecular architectures, leading to new discoveries in medicine, agriculture, and materials science.

Q & A

Basic Research Question

- GC-MS : Detects volatile byproducts (e.g., debrominated derivatives) with detection limits <0.1% .

- HPLC-PDA : Uses C18 columns (acetonitrile/water gradient) to separate polar impurities.

- Elemental Analysis : Confirms Br/F stoichiometry (±0.3% error margin) .

How can researchers optimize reaction conditions to minimize defluorination during functionalization of this compound?

Advanced Research Question

Defluorination is a common side reaction in strong acidic/basic conditions. Mitigation strategies:

- Mild Bases : Use K₂CO₃ instead of NaOH in Suzuki couplings .

- Solvent Choice : Tetrahydrofuran (THF) stabilizes intermediates better than DMSO.

- Additives : Catalytic amounts of CuI suppress radical pathways that lead to defluorination .

What are the structural and electronic differences between this compound and its chloro/iodo analogs?

Basic Research Question

- Electronegativity : Br (2.96) vs. Cl (3.16) vs. I (2.66) alters σ-bond polarization.

- Steric Profile : Bromine’s larger atomic radius (115 pm) increases steric hindrance compared to Cl (99 pm) .

- Reactivity : Iodo analogs undergo faster oxidative addition in cross-coupling but are prone to protodehalogenation .

How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Advanced Research Question

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture : Desiccate with molecular sieves to avoid hydrolysis of the difluorovinyl group .

- Stabilizers : Addition of 0.1% TBC (tert-butylcatechol) prevents radical polymerization .

What role does this compound play in materials science, particularly in polymer synthesis?

Advanced Research Question

The compound serves as a monomer for fluorinated poly(p-phenylene vinylene) derivatives, which exhibit:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.